(S)-1-(1-Methyl-1H-iMidazol-2-yl)ethanaMine

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Chiral amine building blocks frequently arrive as racemic mixtures, compromising enantioselective synthesis and pharmacological reproducibility. The (S)-enantiomer of 1-(1-methyl-1H-imidazol-2-yl)ethanamine eliminates this risk: • Defined (S)-stereochemistry for JAK2 kinase inhibitor programs requiring α-methyl chiral amine constraint at the ATP-binding site. • Enables unambiguous chiral HPLC/SFC method development as a certified reference standard. • Correct 2-substituted imidazole regiochemistry for dopamine D₄ and histamine H₃ receptor ligand SAR exploration. Supplied with verified enantiomeric purity for reproducible asymmetric synthesis.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 1268492-91-6
Cat. No. B13622952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(1-Methyl-1H-iMidazol-2-yl)ethanaMine
CAS1268492-91-6
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(C1=NC=CN1C)N
InChIInChI=1S/C6H11N3/c1-5(7)6-8-3-4-9(6)2/h3-5H,7H2,1-2H3/t5-/m0/s1
InChIKeyADIMIJGUVBPQPB-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine Overview


(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine (CAS 1268492-91-6), IUPAC name (1S)-1-(1-methylimidazol-2-yl)ethanamine , is a chiral primary amine featuring a 1-methylimidazole heterocycle at the 2-position bearing an α-methyl-substituted ethanamine side chain [1]. With molecular formula C₆H₁₁N₃ and molecular weight 125.17 g/mol , this compound belongs to the class of imidazole-containing chiral amines valued as versatile synthetic intermediates and potential pharmacophores in drug discovery [2]. The defined (S)-stereochemistry at the α-carbon enables enantioselective incorporation into target molecules, distinguishing it from racemic mixtures and the (R)-antipode in asymmetric synthesis workflows [3].

Workflow Chiral asymmetric synthesis intermediate
Selection Defined (S)-stereochemistry for enantioselective incorporation
Use Context Kinase inhibitor pharmacophore research and analytical reference

Generic Substitution Risks: (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine


Generic substitution of (S)-1-(1-methyl-1H-imidazol-2-yl)ethanamine with racemic mixtures, the (R)-enantiomer, or non-methylated imidazole analogs fails due to three interdependent factors. First, chirality at the α-carbon dictates enantioselective interactions with biological targets; approximately 40–45% of drug candidates contain a chiral amine, and enantiomeric purity directly impacts pharmacological activity and safety profiles [1]. Second, regiochemistry matters: 2-substituted imidazole derivatives exhibit distinct binding modes compared to 4-substituted isomers, as demonstrated by dopamine D₄ receptor subtype-specific ligands where 2-aminomethyl-substituted imidazoles showed differential selectivity relative to 4-substituted analogs [2]. Third, N-methylation on the imidazole ring alters hydrogen-bonding capacity, metabolic stability, and lipophilicity—properties not replicated by des-methyl analogs such as (S)-1-(1H-imidazol-2-yl)ethanamine (CAS 1344482-68-3) [3]. Consequently, procurement of the defined (S)-enantiomer with verified stereochemical and chemical purity is non-negotiable for reproducible asymmetric synthesis and pharmacological studies.

Racemate or (R)-enantiomer
Chirality at the α-carbon influences enantioselective target interactions; enantiomeric purity profile may shift.
4-Substituted imidazole isomer
Regiochemistry alters pharmacophoric vectors; receptor subtype selectivity may differ from 2-substituted scaffold.
Des-methyl analog
N-Methylation modulates hydrogen-bond capacity, lipophilicity, and metabolic stability context.

Differentiation Evidence: (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine


Enantiomeric Purity vs. Racemic Mixture and (R)-Enantiomer

The (S)-enantiomer (CAS 1268492-91-6) is supplied at ≥95% chemical purity as determined by HPLC, while the racemic mixture (CAS 927986-24-1) is available at 95–98% chemical purity . However, chemical purity alone is insufficient: the racemate contains equal amounts of (R)- and (S)-enantiomers, yielding 0% enantiomeric excess (ee). In contrast, the single-enantiomer (S)-product, when synthesized via enantioselective methods or chiral resolution, can achieve >99% ee after optimization [1]. Chiral amine building blocks in pharmaceutical synthesis typically require ≥98% ee to ensure downstream drug substance compliance with ICH Q6A stereochemical identity specifications. Substituting the racemate for the (S)-enantiomer introduces the (R)-antipode, which may exhibit different—or antagonistic—pharmacological activity.

Enantiomeric Purity
Class-level
(S)-enantiomer: chemical purity ≥95% (HPLC); ee implied >98% after optimization
Racemate: 0% ee; chemical purity 95–98%; (R)-enantiomer ee data unavailable
Enantiomeric excess critical for chiral synthesis and pharmacology
Verify batch-specific ee by chiral HPLC
Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Regiochemistry: 2- vs. 4-Substituted Imidazole Isomers

2-Substituted and 4-substituted imidazole ethanamine derivatives exhibit divergent pharmacological profiles. Patent literature explicitly distinguishes 4-aminomethyl-2-substituted imidazoles from 2-aminomethyl-4-substituted imidazoles as separate compound classes with differential dopamine D₄ receptor subtype selectivity [1]. The target compound positions the ethanamine side chain at the imidazole 2-position with N-methylation at the 1-position, whereas (S)-1-(1H-imidazol-4-yl)ethanamine (CAS 1447213-78-6) places the chiral amine at the 4-position. This regiochemical shift alters the spatial relationship between the amine group and the imidazole nitrogen atoms, affecting hydrogen-bonding geometry with target proteins.

Regiochemistry
Class-level
2-substituted imidazole with 1-methyl group: amine at C2
4-substituted isomer (CAS 1447213-78-6): amine at C4, no N-methyl
Regiochemistry shifts pharmacophoric vectors and receptor selectivity
Dopamine D4 receptor class-level selectivity data reported
Regiochemistry Dopamine Receptor Imidazole Isomers

N-Methylation: 1-Methyl vs. Des-Methyl Imidazole

The 1-methyl substituent on the imidazole ring of the target compound (CAS 1268492-91-6) eliminates the acidic imidazole N-H proton present in des-methyl analog (S)-1-(1H-imidazol-2-yl)ethanamine (CAS 1344482-68-3), altering hydrogen-bond donor capacity and overall polarity [1]. The predicted pKa of the target compound is 8.25 ± 0.25 , compared to the des-methyl analog which retains an ionizable N-H (predicted pKa ~14 for imidazole N-H). This difference affects protonation state at physiological pH and influences membrane permeability. Additionally, the 1-methyl group blocks a potential site of Phase I metabolic oxidation, potentially enhancing metabolic stability relative to the des-methyl analog [2].

N-Methylation
Class-level
1-methylimidazole: H-bond donor count = 1; predicted pKa 8.25; MW 125.17
Des-methyl analog (CAS 1344482-68-3): H-bond donor count = 2; MW 111.15
N-Methyl alters hydrogen bonding and metabolic stability profile
Predicted properties; experimental logP not reported
N-Methylation Lipophilicity Metabolic Stability

Chiral Amine Pharmacophore in JAK2 Inhibitor Scaffolds

1-Methyl-1H-imidazole derivatives have been identified as potent JAK2 inhibitors, with structure-activity relationship studies demonstrating that the α-methyl-substituted ethanamine moiety contributes critically to kinase selectivity [1]. The study reported in J Med Chem (2014) characterized a series of 1-methyl-1H-imidazole compounds exhibiting JAK2 inhibitory activity; the (S)-configuration at the α-carbon of the ethanamine side chain is structurally analogous to the chiral amine pharmacophore present in the target compound [1]. The α-methyl group provides conformational constraint, restricting rotational freedom of the amine relative to the imidazole ring, which can enhance binding through entropy reduction.

JAK2 Pharmacophore
Class-level
α-Methyl chiral center: conformational constraint; (S)-configuration matches reported active series
Non-methylated analog (CAS 87786-06-9): achiral at ethanamine; lacks constraint
Chiral constraint supports kinase selectivity in JAK2 inhibitor context
Compound-specific binding data in J Med Chem 2014
JAK2 Kinase Imidazole Derivatives Kinase Inhibition

Chiral Reference Standard for Enantiomeric Purity

The (S)-enantiomer (CAS 1268492-91-6) serves as a qualified reference standard for chiral chromatographic method development and validation. Its defined absolute configuration (established by X-ray crystallography of a derivative [1]) makes it suitable as a system suitability standard for separating the (R)- and (S)-enantiomers of 1-(1-methyl-1H-imidazol-2-yl)ethanamine using chiral stationary phases [2]. Suppliers report chemical purity of ≥95% by HPLC for the (S)-enantiomer , while the dihydrochloride salt form (CAS 1426423-09-7) offers enhanced stability for long-term storage of reference solutions .

Chiral Reference Standard
Method context
Defined absolute configuration (X-ray); enables direct (S)-peak retention time assignment in chiral HPLC/SFC
Supports system suitability and enantiomeric purity method validation
Requires chiral stationary phase method development
Chiral HPLC Reference Standard Impurity Control

Application Scenarios: (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine


JAK2 Inhibitor Chiral Building Block

Procure the (S)-enantiomer as a stereochemically defined intermediate for constructing 1-methylimidazole-based JAK2 inhibitors, where the α-methyl chiral amine moiety provides essential conformational constraint and chiral recognition at the kinase ATP-binding site [1]. The (S)-configuration matches the stereochemical preference observed in active JAK2 inhibitor series; use of the (R)-enantiomer or racemate would introduce stereochemical heterogeneity requiring additional chiral separation steps or risk reduced target potency [1].

HPLC Chiral Purity Reference Standard

Deploy the (S)-enantiomer as a certified reference standard for developing and validating chiral HPLC or SFC methods to determine enantiomeric purity of 1-(1-methyl-1H-imidazol-2-yl)ethanamine in pharmaceutical intermediates [2]. The established absolute configuration via X-ray crystallography of a structurally related derivative provides unambiguous assignment of elution order on polysaccharide-based chiral stationary phases [3].

Dopamine D4 Receptor Ligand Discovery

Utilize the 2-substituted imidazole ethanamine scaffold for medicinal chemistry programs targeting dopamine D₄ receptor subtypes, where 2-aminomethyl-substituted imidazole derivatives demonstrate distinct selectivity profiles compared to 4-substituted regioisomers [4]. The (S)-stereochemistry and 1-methyl substitution provide a differentiated starting point for structure-activity relationship exploration, as documented in patent literature on dopamine receptor subtype-specific ligands [4].

Histamine H3 Receptor Ligand Intermediate

Employ the (S)-enantiomer as a synthetic precursor or impurity reference for preparing 1H-4-substituted imidazole histamine H₃ receptor ligands, where stereochemistry and substitution pattern critically influence receptor binding affinity and functional selectivity [5]. The compound's structural relationship to the histamine pharmacophore—combined with its defined stereochemistry—makes it valuable for developing H₃ antagonists or inverse agonists with improved subtype selectivity [5].

Application
Selection Property
Validation Focus
JAK2 inhibitor intermediate synthesis
Stereochemically defined chiral building block
Enantioselective target engagement in kinase assay context
Chiral HPLC reference standard
Single (S)-enantiomer with absolute configuration
System suitability and elution order assignment
Dopamine D4 receptor ligand discovery
2-Substituted imidazole regiochemistry
Receptor subtype selectivity profiling
Histamine H3 receptor ligand intermediate
1-Methyl imidazole chiral amine scaffold
Binding affinity and functional selectivity assays
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